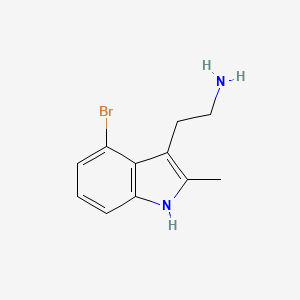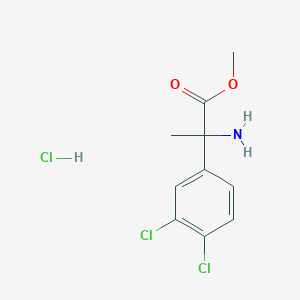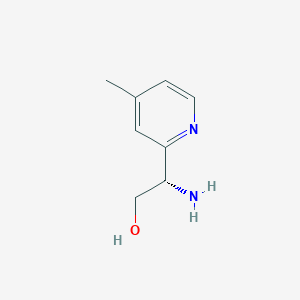
(S)-2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 4-position and an aminoethanol side chain at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a chiral amine, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and enzymatic resolution are also employed to achieve the desired stereochemistry and scale-up production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: 2-(4-methylpyridin-2-yl)acetaldehyde or 2-(4-methylpyridin-2-yl)acetic acid.
Reduction: 2-(4-methylpiperidin-2-yl)ethan-1-ol.
Substitution: N-acyl derivatives of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(4-methylphenyl)ethan-1-ol: Similar structure but with a phenyl ring instead of a pyridine ring.
(2S)-2-amino-2-(4-chloropyridin-2-yl)ethan-1-ol: Similar structure with a chlorine substituent at the 4-position of the pyridine ring.
Uniqueness
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-10-8(4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
Clave InChI |
LLWWTPOXTYBULU-SSDOTTSWSA-N |
SMILES isomérico |
CC1=CC(=NC=C1)[C@@H](CO)N |
SMILES canónico |
CC1=CC(=NC=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


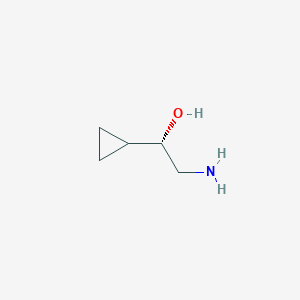

![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)




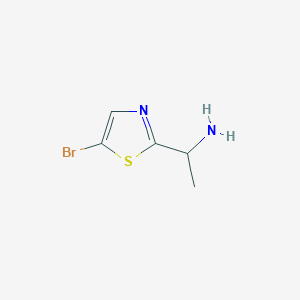
![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
